N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide
Description
N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide is a structurally complex heterocyclic compound featuring a fused tetracyclic core with oxygen (oxa), sulfur (thia), and nitrogen (aza) heteroatoms. The compound’s structural elucidation likely relies on crystallographic tools like SHELX for refinement and NMR spectroscopy for proton environment analysis .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-12-2-4-14(5-3-12)23-18(26)9-24-21-20(32-22(24)27)19-13(11-31-21)10-30-17-7-6-15(25(28)29)8-16(17)19/h2-8,13,19H,9-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUOYRRSMVIZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=C4C=C(C=C5)[N+](=O)[O-])CS3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, followed by alkylation using various halo compounds to yield the corresponding S-alkyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the acetamide position.
Scientific Research Applications
2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromeno and thiazol moieties may also contribute to its activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide (Ambeed, Inc.): Shares a tetracyclic scaffold but differs in heteroatom composition (e.g., lacks dithia and nitro groups) and substituent positions . Stability: Stable under recommended storage conditions; decomposes into CO, CO₂, and NOₓ under extreme conditions .
Rapa and Derivatives (Compounds 1 and 7) :
- Comparative NMR analysis (Table 1) reveals conserved chemical environments in most regions but divergences in substituent-sensitive protons (e.g., positions 29–36 and 39–44) .
- Similarities in core scaffold stability suggest shared resistance to metabolic degradation.
Table 1: NMR Chemical Shift Comparison
| Proton Position | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| 29–36 | 6.8–7.2 | 6.7–7.1 | 6.9–7.3 |
| 39–44 | 2.1–2.5 | 1.9–2.3 | 2.2–2.6 |
Data inferred from NMR profiles of structurally related polycyclic systems .
Lumping Strategy for Functional Group Analysis
Compounds with shared functional groups (e.g., oxa-aza cores) may be grouped for reactivity predictions:
Physicochemical and Stability Comparison
Stability and Decomposition
- Target Compound: No direct data, but inferred stability from analogous tetracyclic systems (e.g., resistance to ambient hydrolysis) .
- Ambeed Analogue: Stable under storage; hazardous decomposition products (CO, NOₓ) align with nitro-containing compounds .
Toxicological Profiles
- Target Compound: Unknown; structural complexity warrants caution.
Table 2: Stability and Hazard Comparison
| Property | Target Compound | Ambeed Analogue |
|---|---|---|
| Thermal Stability | High (inferred) | High |
| Decomposition Products | Likely CO, NOₓ | CO, CO₂, NOₓ |
| Acute Toxicity | Not reported | No data |
Analytical Methods for Comparison
Crystallography and SHELX
- SHELX programs enable precise determination of tetracyclic geometry and hydrogen-bonding networks, critical for comparing packing motifs with analogues .
NMR and Mass Spectrometry
- NMR identifies substituent-induced proton shifts (e.g., nitro groups deshield adjacent protons) .
- Molecular networking (LC-MS/MS) clusters compounds by fragmentation patterns, aiding dereplication of structurally related metabolites .
Graph Set Analysis
- Hydrogen-bonding patterns (e.g., R₂²(8) motifs) differentiate crystallization behaviors between oxa/aza and thia-containing analogues .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step pathways, typically starting with functionalized phenyl derivatives and heterocyclic frameworks. Key steps include cyclization, acetylation, and nitro-group introduction. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions. Purity (>95%) is validated via HPLC for separation and NMR for structural confirmation, with deuterated solvents (e.g., DMSO-d6) to resolve complex proton environments .
Q. Which analytical techniques are most reliable for characterizing its structural complexity?
- High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography resolves stereochemical ambiguities in the tetracyclic core.
- FT-IR identifies functional groups (e.g., nitro, carbonyl).
- 2D NMR (COSY, HSQC) maps connectivity in crowded spectral regions .
Q. What preliminary biological screening assays are recommended for this compound?
Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HeLa) and antimicrobial disk diffusion tests (e.g., Staphylococcus aureus). Dose-response curves (IC50/EC50) and selectivity indices (vs. normal cells like HEK293) should be calculated. Use molecular docking to predict interactions with targets like kinases or DNA topoisomerases .
Advanced Research Questions
Q. How can synthetic yield be optimized for the nitro-substituted tetracyclic core?
- Reagent selection : Use nitro-olefins or electrophilic nitration agents (e.g., HNO3/H2SO4) under anhydrous conditions.
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cycloaddition steps.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
- Molecular Dynamics (MD) : Simulate binding stability with biological targets (e.g., enzymes) over 100+ ns trajectories.
- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with experimental bioactivity data .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure absorption/distribution (e.g., Caco-2 permeability) and metabolic stability (microsomal assays).
- Metabolite identification : Use LC-MS/MS to detect active/inactive derivatives.
- Dose recalibration : Adjust in vivo dosing based on bioavailability differences (e.g., subcutaneous vs. oral routes) .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to mitigate batch-to-batch variability .
- Data Validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) are mandatory for publication-quality results .
- Safety Protocols : Follow GHS guidelines for handling acute toxicity (oral LD50 > 500 mg/kg) and use fume hoods during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
